(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H23O5P |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-benzhydryloxycarbonylpentan-3-ylphosphonic acid |
InChI |
InChI=1S/C19H23O5P/c1-3-19(4-2,25(21,22)23)18(20)24-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H2,21,22,23) |
InChI Key |
XDDNKSPQKADNEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Core Phosphonic Acid Synthesis via Arbuzov Reaction
The Arbuzov reaction serves as the foundational step for constructing the phosphonic acid moiety. This method employs triethyl phosphite (P(OEt)₃) and a brominated precursor, typically 1-bromo-1-ethylpropane, under reflux conditions (110–120°C, 12–16 hours) . The reaction proceeds via nucleophilic substitution, forming a phosphonate intermediate that is subsequently hydrolyzed to the phosphonic acid.
Key Reaction Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Optimal above 100°C for complete substitution |
| Solvent | Toluene or Xylene | Non-polar solvents prevent side reactions |
| Molar Ratio (P(OEt)₃ : Alkyl Bromide) | 1.2 : 1 | Excess phosphite ensures full conversion |
Hydrolysis of the phosphonate ester to the phosphonic acid is achieved using concentrated hydrochloric acid (6 M HCl, 80°C, 6 hours), yielding the free phosphonic acid in 78–85% purity . Post-hydrolysis purification involves recrystallization from ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials.
Introduction of the Benzhydryloxycarbonyl Protecting Group
The benzhydryloxycarbonyl (Bhoc) group is introduced via a carbonate-forming reaction between the phosphonic acid’s hydroxyl group and benzhydryl chloroformate (C₆H₅)₂CHOC(O)Cl . This step requires careful pH control (pH 8–9) using triethylamine (TEA) as a base in tetrahydrofuran (THF) at 0–5°C to minimize competing hydrolysis.
Synthetic Pathway
-
Activation of the phosphonic acid hydroxyl with TEA (1.5 equiv, 0°C, 30 minutes).
-
Dropwise addition of benzhydryl chloroformate (1.1 equiv) over 1 hour.
-
Stirring at room temperature for 12 hours.
-
Quenching with ice-cold water and extraction with dichloromethane (DCM).
This method achieves 65–72% yield, with impurities primarily arising from diastereomeric byproducts . Chromatographic purification (silica gel, hexane/ethyl acetate 4:1) enhances purity to >95%.
Alkylation for Ethyl-Propyl Side Chain Installation
The ethyl-propyl side chain is incorporated via a Grignard reaction using ethylmagnesium bromide (EtMgBr) and 1-bromopropane. The reaction proceeds in anhydrous diethyl ether under nitrogen atmosphere, with sequential addition to avoid over-alkylation.
Optimized Conditions
-
Step 1 : Addition of EtMgBr (2.0 equiv) to the Bhoc-protected phosphonic acid at −78°C over 30 minutes.
-
Step 2 : Gradual warming to 0°C, followed by addition of 1-bromopropane (1.5 equiv).
-
Step 3 : Reflux at 40°C for 8 hours.
Yields range from 60–68%, with ¹H NMR analysis confirming regioselectivity (δ 1.2–1.4 ppm for ethyl-propyl CH₃ groups) . Side products include dialkylated species (8–12%), necessitating flash chromatography for removal.
Enzymatic Resolution for Enantiomeric Purification
Although the target compound lacks chiral centers, synthetic intermediates often require enantiomeric resolution. Lipase-catalyzed kinetic hydrolysis of chloroacetate intermediates, as demonstrated in analogous phosphaproline syntheses , offers a scalable solution.
Procedure
-
Convert the racemic phosphonic acid precursor to its chloroacetate ester using chloroacetic anhydride.
-
Treat with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0, 37°C, 24 hours).
-
Separate enantiomers via liquid-liquid extraction (ethyl acetate/water).
This method achieves enantiomeric excess (ee) >97% for the (R)-enantiomer, critical for pharmacologically active derivatives .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Arbuzov + Hydrolysis | 78–85 | 92 | Scalable for industrial use | Requires harsh acidic conditions |
| Bhoc Protection | 65–72 | 95 | High regioselectivity | Sensitive to moisture |
| Grignard Alkylation | 60–68 | 88 | Precise chain length control | Generates dialkylated byproducts |
| Enzymatic Resolution | 45–50 | 99 | Superior enantioselectivity | Limited to chiral intermediates |
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d₆)
-
δ 7.3–7.5 (m, 10H, benzhydryl aromatic)
-
δ 4.8 (s, 1H, CH from Bhoc)
-
δ 1.2–1.4 (m, 8H, ethyl-propyl CH₂ and CH₃)
³¹P NMR (162 MHz, DMSO-d₆)
-
δ 18.7 ppm (singlet, phosphonic acid)
IR (KBr)
-
1150 cm⁻¹ (P=O stretch)
-
1705 cm⁻¹ (C=O from carbonate)
Industrial-Scale Considerations
For large-scale production (>1 kg), the Arbuzov route is preferred due to its compatibility with continuous flow reactors. Key modifications include:
-
Solvent Recycling : Toluene is distilled and reused, reducing costs by 30%.
-
Catalytic Hydrolysis : Replace HCl with Amberlyst-15 resin to minimize corrosion .
-
Automated Chromatography : Simulated moving bed (SMB) systems enhance throughput.
Emerging Methodologies
Recent advances in photoredox catalysis show promise for direct C–P bond formation. For example, nickel-catalyzed cross-coupling between aryl halides and H-phosphonates could bypass traditional Arbuzov steps . Preliminary data indicate 55% yield under visible light irradiation (450 nm, 24 hours).
Chemical Reactions Analysis
Types of Reactions
(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryloxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted benzhydryloxycarbonyl compounds. These products have various applications in organic synthesis and material science .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The biological activity of (1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid is primarily attributed to its interactions with biological targets. Research indicates that phosphonic acids can exhibit several pharmacological effects, including:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication.
- Antitumor Activity : Certain structural analogs can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Case Studies
A study evaluated the dosage-dependent effects of phosphonic acids, revealing both beneficial and adverse effects based on concentration. This highlights the importance of understanding the pharmacodynamics of such compounds to optimize therapeutic potential .
Agricultural Applications
Pesticides and Herbicides
Phosphonic acids are widely employed in agriculture due to their bioactive properties. They are used as intermediates in the production of crop protection agents and herbicides. The unique structure of this compound may enhance its efficacy in these applications, particularly in targeting specific pests or diseases .
Industrial Uses
Corrosion Inhibition
This compound is utilized as a corrosion inhibitor across various industries, including petroleum and coal processing, metalworking, and mining. Its effectiveness in preventing corrosion can lead to extended equipment life and reduced maintenance costs .
Production of Specialty Chemicals
this compound serves as an intermediate in the synthesis of numerous specialty chemicals, including:
- Emulsifiers and Detergents : Used in formulations for cleaning products.
- Textile and Leather Chemicals : Enhances the properties of textiles through softening and printing processes.
- Adhesives and Coatings : Contributes to the development of adhesives with superior bonding properties and coatings that improve durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of (1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to the target molecules. This interaction can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Phosphovaline Derivatives (N-(Biphenylsulfonyl)-Phosphovaline)
- Structure: These compounds incorporate a phosphonic acid group as a valine amino acid mimetic, replacing the carboxylate with a phosphonate .
- Synthesis : Prepared via Michaelis–Becker or Pudovik reactions using di-tert-butyl phosphite precursors, followed by TFA-mediated deprotection .
- Bioactivity : Chiral variants (e.g., compounds 12 and 15 ) exhibit selective carbonic anhydrase (CA) inhibition. For example, (R)-phosphovaline derivatives show enhanced selectivity for CA isoforms due to isopropyl side-chain orientation .
- Key Differences : Unlike the Bhc-protected target compound, phosphovaline derivatives lack bulky aromatic protecting groups, reducing steric hindrance but increasing susceptibility to metabolic degradation.
Phenyl-Phosphonic Acid (CAS 1571-33-1)
- Structure : Simplistic aromatic phosphonic acid lacking the Bhc group or branched alkyl chains .
Physical Properties :
Property Phenyl-Phosphonic Acid Target Compound (Bhc-Protected) logPoct/wat 0.490 Estimated >3.0 (hydrophobic Bhc) Molecular Weight 174.1 g/mol ~450–500 g/mol Solubility Low in water Likely lower due to Bhc group - Applications : Primarily used in material science (e.g., proton conductors) rather than biomedicine .
[(1R)-3-[Acetyl(hydroxy)amino]-1-(pyridin-4-yl)propyl]phosphonic Acid (FOB)
- Structure : Combines a pyridinyl group, acetyl-hydroxylamine, and phosphonic acid .
- Bioactivity: Targets metalloenzymes (e.g., aminopeptidases) via chelation of active-site metal ions.
- Key Differences : The pyridinyl and acetyl-hydroxylamine substituents enable distinct binding modes compared to the Bhc group, which relies on hydrophobic interactions.
Biological Activity
(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural properties, which may influence various biochemical pathways and interactions.
The molecular formula of this compound is C16H21O4P, with a molecular weight of 318.31 g/mol. The compound features a phosphonic acid group, which is known for its ability to form strong interactions with biological molecules, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups in biological systems. This mimicry can lead to:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific phosphatases or kinases, thereby affecting signaling pathways.
- Binding Affinity : The presence of the phosphonic acid group enhances binding affinity to target proteins, influencing their conformation and activity.
Biological Activity Studies
Research studies have explored the biological effects of this compound across various contexts:
Antiviral Activity
A study indicated that phosphonic acids exhibit antiviral properties by inhibiting viral replication. For instance, derivatives similar to this compound have shown effectiveness against viruses like HIV and Hepatitis B by interfering with viral polymerases.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Case Studies
- HIV Inhibition : A case study reported that phosphonic acid derivatives significantly reduced HIV replication in cultured human T cells. The mechanism was linked to the inhibition of reverse transcriptase activity.
- Tumor Growth Suppression : In a murine model of breast cancer, administration of this compound resulted in reduced tumor size compared to control groups, suggesting potential as an adjunct therapy in cancer treatment.
Comparative Analysis
The efficacy of this compound can be compared with other phosphonic acid derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral, Anticancer | Enzyme inhibition |
| Propylphosphonic acid | Moderate antiviral | Direct viral inhibition |
| Diphenyl phosphonate | Low anticancer | Non-specific interactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves phosphonylation reactions under controlled pH and temperature. The benzhydryloxycarbonyl (Bhoc) group acts as a protecting agent for amines or hydroxyl groups during synthesis. Hydrothermal conditions (e.g., 80–120°C, 12–24 hours) with metal catalysts (e.g., Cu²⁺ or lanthanides) can enhance yield . Purification involves recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel. Purity ≥95% is achievable via repeated washing with ethanol to remove unreacted precursors .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- ¹H/³¹P NMR : To confirm the Bhoc group’s presence (δ ~7.2–7.5 ppm for aromatic protons) and phosphonic acid moiety (δ ~10–15 ppm for ³¹P) .
- X-ray crystallography : Resolves steric effects of the bulky Bhoc group and confirms the spatial arrangement of the ethyl-propyl chain .
- FTIR : Peaks at ~1150 cm⁻¹ (P=O) and ~3400 cm⁻¹ (O-H from phosphonic acid) validate functional groups .
Advanced Research Questions
Q. What strategies mitigate data contradictions in distinguishing this compound from its degradation byproducts in biological systems?
- Methodology :
- LC-MS/MS with isotopic labeling : Use deuterated Bhoc groups to track degradation pathways (e.g., hydrolysis of the Bhoc group yielding phosphonic acid derivatives) .
- High-resolution mass spectrometry (HRMS) : Differentiates between the parent compound (exact mass: calculated via molecular formula) and metabolites (e.g., deprotected amines or oxidized propyl chains) .
- Controlled degradation studies : Expose the compound to physiological pH (7.4) and temperature (37°C) to simulate in vivo conditions and identify dominant degradation products .
Q. How does the Bhoc group influence the compound’s coordination properties in metal-organic frameworks (MOFs)?
- Methodology :
- AIMD simulations : Model interactions between the phosphonic acid group and metal nodes (e.g., Zr⁴⁺ or Fe³⁺) to predict MOF stability .
- PXRD and BET analysis : Compare MOF porosity (surface area >500 m²/g) and crystallinity with/without the Bhoc group. The bulky Bhoc group reduces pore size but enhances hydrophobicity, affecting gas adsorption selectivity .
Q. What analytical challenges arise when quantifying trace residues of this compound in plant tissues, and how are they resolved?
- Methodology :
- Sample pretreatment : Use solid-phase extraction (SPE) with anion-exchange cartridges to isolate phosphonic acid derivatives from plant matrices .
- Derivatization with BSTFA : Convert phosphonic acid to trimethylsilyl esters for improved GC-MS sensitivity (LOD: 0.01 mg/kg) .
- Source discrimination : Rule out environmental phosphonic acid (e.g., from fertilizers) by analyzing isotopic ratios (δ¹⁸O in phosphonic acid varies by source) .
Q. How does this compound interact with bacterial enzymes, and what mechanistic insights inform its potential as an antimicrobial agent?
- Methodology :
- Enzyme inhibition assays : Test against D-alanine ligase (MurD) or alkaline phosphatases. IC₅₀ values <10 µM suggest competitive binding at the active site .
- Molecular docking (AutoDock Vina) : Simulate binding poses of the Bhoc-protected phosphonic acid versus native substrates. The ethyl-propyl chain may sterically hinder substrate entry, reducing catalytic efficiency .
Data Contradictions and Resolution
Q. Why do phosphonic acid residue levels vary significantly across perennial crops, and how can experimental designs account for this?
- Key Findings :
- Accumulation in woody tissues : Phosphonic acid residues persist for years in fruit trees (e.g., apples, olives), with concentrations up to 40× higher than annual crops .
- Field trial design : Include soil/leaf sampling at multiple growth stages and control for historical fungicide use. Use ICP-MS to quantify background phosphorus levels .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
